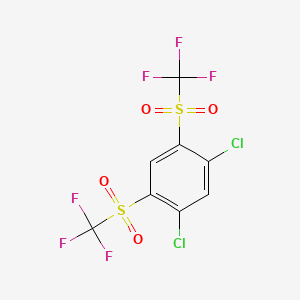

1,5-Dichloro-2,4-ditrifluoromethanesulfonylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,5-Dichloro-2,4-ditrifluoromethanesulfonylbenzene is a chemical compound with the molecular formula C8H2Cl2F6O4S2 . It has a molecular weight of 411.13 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H2Cl2F6O4S2 . This indicates that the molecule consists of 8 carbon atoms, 2 hydrogen atoms, 2 chlorine atoms, 6 fluorine atoms, 4 oxygen atoms, and 2 sulfur atoms .Aplicaciones Científicas De Investigación

Novel Fluorinated Derivatives Synthesis

Research has explored the synthesis of novel fluorinated compounds due to their unique properties and potential applications. For example, derivatives of chloro-nitrobenzene have been prepared, leading to new possibilities in heterocyclic chemistry through nucleophilic substitution reactions. These compounds are pivotal for the development of new materials and pharmaceuticals, illustrating the broader field's interest in compounds with complex fluorine-containing groups (A. M. Sipyagin et al., 2004).

Advancements in Polymeric Materials

Partially fluorinated copolymers have been synthesized and characterized for their potential in fuel cell technologies. The introduction of fluorine atoms into polymers can significantly alter their properties, such as improving thermal stability and chemical resistance, which are critical for durable and efficient proton exchange membranes (Mehmet Sankir et al., 2007).

Environmental Remediation Technologies

The study of heat-activated persulfate oxidation of fluorotelomer substances highlights the application of chemical processes in environmental remediation. This research provides valuable insights into the degradation of persistent organic pollutants, suggesting that similar compounds could be targeted for remediation efforts in groundwater and soil (Saerom Park et al., 2016).

Discovery of Novel Reagents

The development of new reagents for fluorination reactions is a key area of research. For example, phenylsulfur trifluorides have been synthesized, showcasing their utility as deoxofluorinating agents. These reagents offer safer, more efficient alternatives for introducing fluorine atoms into organic molecules, which is crucial for synthesizing many pharmaceuticals and agrochemicals (T. Umemoto et al., 2010).

Fluorinated Aromatic Compounds in Sensing Applications

The development of molecule-based fluorescent sensors for vapor detection of explosives demonstrates the application of fluorinated aromatic compounds in security and detection technologies. These sensors can detect vapors of nitroaromatic compounds, such as TNT, highlighting the potential of similar compounds for developing sensitive, selective detection systems (G. Zyryanov et al., 2008).

Propiedades

IUPAC Name |

1,5-dichloro-2,4-bis(trifluoromethylsulfonyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2F6O4S2/c9-3-1-4(10)6(22(19,20)8(14,15)16)2-5(3)21(17,18)7(11,12)13/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLROGKAWRPEHOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)C(F)(F)F)Cl)Cl)S(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2F6O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-methylbenzoyl)amino]-N-(3-phenylpropyl)chromane-3-carboxamide](/img/structure/B2830897.png)

![2-morpholino-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2830900.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2830901.png)

![Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]propanoate](/img/structure/B2830904.png)

![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride](/img/no-structure.png)

![2-(ethanesulfonyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2830906.png)

![Decahydropyrrolo[3,4-B]azepin-2-one](/img/structure/B2830913.png)

![3-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide](/img/structure/B2830919.png)